molecular formula C7H7ClNa2O6P2S B015491 Tiludronate disodium CAS No. 149845-07-8

Tiludronate disodium

Katalognummer B015491
CAS-Nummer: 149845-07-8
Molekulargewicht: 362.57 g/mol
InChI-Schlüssel: SKUHWSDHMJMHIW-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tiludronate disodium is the disodium salt form of tiludronate, a first-generation, non-nitrogenous bisphosphonate analogue of endogenous pyrophosphate . It is an orally active bisphosphonate that can act as an osteoregulator . Tiludronate is used for the research of metabolic bone disorders and is a potent inhibitor of the osteoclast vacuolar H (+)-ATPase . It has antiresorptive and anti-inflammatory properties .


Molecular Structure Analysis

The molecular formula of Tiludronate disodium is C7H7ClNa2O6P2S . The InChI representation is InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6 (4-2-5)17-7 (15 (9,10)11)16 (12,13)14;;/h1-4,7H, (H2,9,10,11) (H2,12,13,14);;/q;2*+1/p-2 . The canonical SMILES representation is C1=CC (=CC=C1SC (P (=O) (O) [O-])P (=O) (O) [O-])Cl. [Na+]. [Na+] .


Physical And Chemical Properties Analysis

The molecular weight of Tiludronate disodium is 362.57 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The topological polar surface area is 146 Ų . The complexity of Tiludronate disodium is 346 .

Wissenschaftliche Forschungsanwendungen

Bone Resorption Inhibitor

Tiludronate disodium is a bisphosphonate bone resorption inhibitor . It works by inhibiting protein-tyrosine-phosphatase, which leads to the detachment of osteoclasts from the bone surface . This makes it useful in the treatment of diseases that involve excessive bone resorption.

Treatment of Paget’s Disease

Tiludronate disodium is used to treat Paget’s disease . Paget’s disease is a condition that disrupts the normal cycle of bone renewal, leading to bones becoming enlarged and weaker than normal. Tiludronate disodium helps by slowing down the process of bone loss and allowing new bone tissue to form.

Inhibition of Osteoclastic Proton Pump

Tiludronate disodium also inhibits the osteoclastic proton pump . This is significant because the proton pump is responsible for the acidification that is necessary for bone resorption. By inhibiting this pump, Tiludronate disodium can help prevent bone loss.

High-Strength Brushite Cement Degradation

In the field of materials science, Tiludronate disodium has been used in the study of high-strength brushite cement degradation . The cement is designed to slowly resorb over time, allowing for bone ingrowth and stimulation of bone formation .

Pharmacokinetics Research

Tiludronate disodium has been used in pharmacokinetics research . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body. Understanding the pharmacokinetics of Tiludronate disodium can help optimize its use in medical treatments.

Development of New Pharmaceuticals

Tiludronate disodium is used in the development of new pharmaceuticals . Its properties as a bisphosphonate make it a valuable compound in the creation of new drugs for the treatment of bone-related diseases.

Safety And Hazards

Tiludronate disodium should be used with caution in patients with hypocalcemia, active upper gastrointestinal problems (e.g., gastritis, dysphagia, ulcer, esophageal disease), and congestive heart failure . It is contraindicated in patients with hypersensitivity to diphosphonates (e.g., alendronate, etidronate, pamidronate, tiludronate) and severe kidney failure (Cl cr <30 mL/min) . It may cause moderate irritation if inhaled or comes into contact with skin, and slight irritation if it comes into contact with eyes . It may be harmful if swallowed .

Relevant Papers

Tiludronic acid was first described in the literature in 1988 as a potential treatment for Paget’s disease of bone . Other papers have discussed its use as a treatment for bone spavin in horses .

Eigenschaften

IUPAC Name

disodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUHWSDHMJMHIW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClNa2O6P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89987-06-4 (Parent)
Record name Tiludronate disodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1048621
Record name Tiludronate disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tiludronate disodium

CAS RN

149845-07-8
Record name Tiludronate disodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiludronate disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149845-07-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TILUDRONATE DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH6M93CIA0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiludronate disodium
Reactant of Route 2
Reactant of Route 2
Tiludronate disodium
Reactant of Route 3
Tiludronate disodium
Reactant of Route 4
Reactant of Route 4
Tiludronate disodium
Reactant of Route 5
Reactant of Route 5
Tiludronate disodium
Reactant of Route 6
Tiludronate disodium

Citations

For This Compound
166
Citations
A Bertuglia, I Basano, E Pagliara… - Journal of the …, 2021 - Am Vet Med Assoc
OBJECTIVE To compare the effects of tiludronate disodium and 3 other medical treatments on clinical and radiographic findings and biomarkers of disease progression in horses with …
Number of citations: 11 avmajournals.avma.org
HR Schwietert, PAM Peeters, J Dingemanse… - European journal of …, 1996 - Springer
Objectives: A double-blind, placebo-controlled study was conducted to assess the pharmacokinetics and pharmacodynamics of the bisphosphonate tiludronic acid, administered once …
HA Wagdy, JE Bowser, M Tarek… - Pharm Anal …, 2016 - researchgate.net
… Each Tildren® vial contains 500 mg tiludronic acid as tiludronate disodium and 250 mg mannitol USP as excipient. For its assay, 10 mg was dissolved into 100 mL deionized water. The …
Number of citations: 0 www.researchgate.net
X Boulenc, T Breul, JC Gautier, P Saudemon… - International journal of …, 1995 - Elsevier
The potential effect of the common pharmaceutical wetting agent, sodium lauryl sulphate (SLS), on the transport of the hydrophilic bisphosphonate, tiludronate, was investigated both by …
A Morales-Piga - Expert opinion on pharmacotherapy, 1999 - Taylor & Francis
… Y: Blinded radiographic evaluation of the efficacy of tiludronate disodium for the treatment of Paget’s disease of bone. Proceedings of the 12th International Conference on Calcium …
P Pascaud, P Gras, Y Coppel, C Rey, S Sarda - Langmuir, 2013 - ACS Publications
Bisphosphonates (BPs) are well established as successful antiresorptive agents for the prevention and treatment of bone diseases such as osteoporosis and Paget’s disease. The aim …
Number of citations: 59 0-pubs-acs-org.brum.beds.ac.uk
A Burgos, GJ Ellames - Journal of Labelled Compounds and …, 1995 - Wiley Online Library
Disodium [benzene‐U‐ 14 C]‐(4‐chlorophenylthio)methylenediphosphonate, [benzene‐ 14 C]‐Tiludronate, 2, has been prepared in six steps from [benzene‐U‐ 14 C]‐acetanilide in an …
HA Richbourg, CF Mitchell… - BMC veterinary …, 2018 - bmcvetres.biomedcentral.com
Tiludronate and clodronate are FDA-approved bisphosphonate drug therapies for navicular disease in horses. Although clinical studies have determined their ability to reduce …
RM Neer - Bone, 1995 - Elsevier
… Blinded radiographic evaluation of the efficacy of tiludronate disodium for the treatment of Paget’s disease of bone (abstract). International Conference on Calcium Regulating Hormones…
CT Whitfield, MJ Schoonover… - American Journal of …, 2016 - Am Vet Med Assoc
… The mCF pVGRF (expressed as %BWF) for 12 client-owned horses with NS prior to (day −1) and at predetermined time points after treatment with tiludronate disodium by 1 of 2 …
Number of citations: 19 avmajournals.avma.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.